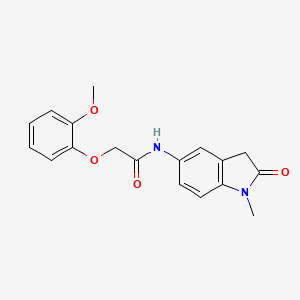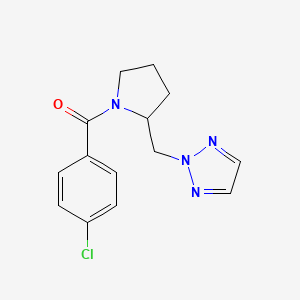
Methyl 4-((2,5-dichlorobenzamido)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((2,5-dichlorobenzamido)methyl)piperidine-1-carboxylate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with a dichlorobenzamide group and a carboxylate ester group, making it a versatile molecule for research and industrial use.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,5-dichlorobenzoic acid and piperidine.
Reaction Steps:
The carboxylic acid group of 2,5-dichlorobenzoic acid is first activated using reagents like thionyl chloride to form the corresponding acid chloride.
The acid chloride is then reacted with piperidine to form the amide bond.
The resulting amide is further reacted with methyl chloroformate to introduce the carboxylate ester group.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the dichlorobenzamide group, leading to different structural isomers.
Substitution: Substitution reactions at the piperidine ring or the benzamide group can introduce various functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Piperidine derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms of the dichlorobenzamide group.
Substitution Products: Derivatives with different substituents on the piperidine ring or benzamide group.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The exact mechanism of action depends on the specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Methyl 4-((3,5-dichlorobenzamido)methyl)piperidine-1-carboxylate
Methyl 4-((2,4-dichlorobenzamido)methyl)piperidine-1-carboxylate
Methyl 4-((2,6-dichlorobenzamido)methyl)piperidine-1-carboxylate
Uniqueness: The uniqueness of Methyl 4-((2,5-dichlorobenzamido)methyl)piperidine-1-carboxylate lies in its specific substitution pattern on the benzamide group, which can influence its reactivity and biological activity compared to similar compounds.
This compound , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
methyl 4-[[(2,5-dichlorobenzoyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O3/c1-22-15(21)19-6-4-10(5-7-19)9-18-14(20)12-8-11(16)2-3-13(12)17/h2-3,8,10H,4-7,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZTVLFTYRASHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-fluorobenzyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2824890.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B2824892.png)

![4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2824896.png)
![N-(2-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2824897.png)

![N-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2824903.png)

![4-(2-Bromophenyl)-3-(3-nitrophenoxy)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2824905.png)

![5-chloro-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B2824907.png)

